REACTION_CXSMILES
|
[Cl-].[CH2:2]1[CH2:12][CH2:11][N:10]2[C:5](=N[CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3]1.[C:13]1(C)[C:14](C)=CC=C[CH:18]=1>>[CH2:11]([N:10]1[CH2:9][CH2:8][CH2:7][CH2:4][CH2:5]1)[C:12]1[CH:2]=[CH:3][CH:14]=[CH:13][CH:18]=1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 100° C. until TLC examination
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction (ca. 5 h)
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated to dryness in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methylene chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with water (1×)
|
Type
|
CUSTOM
|
Details
|
The organic solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
chromatographed in 10% ethyl acetate/methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.8 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |